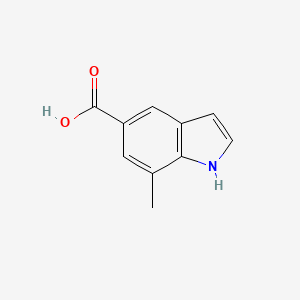

7-Methyl-1H-indole-5-carboxylic acid

CAS No.: 180624-00-4

Cat. No.: VC2366628

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 180624-00-4 |

|---|---|

| Molecular Formula | C10H9NO2 |

| Molecular Weight | 175.18 g/mol |

| IUPAC Name | 7-methyl-1H-indole-5-carboxylic acid |

| Standard InChI | InChI=1S/C10H9NO2/c1-6-4-8(10(12)13)5-7-2-3-11-9(6)7/h2-5,11H,1H3,(H,12,13) |

| Standard InChI Key | OAWWSPFYTYUIHU-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC2=C1NC=C2)C(=O)O |

| Canonical SMILES | CC1=CC(=CC2=C1NC=C2)C(=O)O |

Introduction

Chemical Structure and Properties

7-Methyl-1H-indole-5-carboxylic acid (CAS Number: 180624-00-4) is a derivative of indole featuring a methyl group at the 7-position and a carboxylic acid functionality at the 5-position of the indole ring system . The compound belongs to the broader class of indole derivatives, which are prevalent in natural products and pharmaceuticals.

Molecular Characteristics

The basic structure consists of a bicyclic system comprising a benzene ring fused to a pyrrole ring, with the specific substitution pattern that defines its unique properties. The indole core provides aromatic character, while the methyl and carboxylic acid groups contribute to its chemical reactivity and biological interactions.

Physical and Chemical Properties

The physical and chemical properties of 7-Methyl-1H-indole-5-carboxylic acid are summarized in the following table:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10H9NO2 | |

| Molecular Weight | 175.18 g/mol | |

| XLogP3-AA | 1.9 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 1 | |

| Exact Mass | 175.063328530 Da |

The compound exhibits moderate lipophilicity as indicated by its XLogP3 value of 1.9, suggesting a balance between hydrophilic and lipophilic properties . This characteristic influences its solubility profile and membrane permeability, which are critical factors in its biological activities and pharmaceutical potential.

Related Derivatives

A closely related compound is Methyl 7-methyl-1H-indole-5-carboxylate (CAS: 180624-25-3), which is the methyl ester of 7-Methyl-1H-indole-5-carboxylic acid . This derivative has a molecular formula of C11H11NO2 and a molecular weight of 189.21 g/mol . The esterification of the carboxylic acid group alters the compound's properties, potentially affecting its biological activity and reactivity.

Research Applications

The unique structural features of 7-Methyl-1H-indole-5-carboxylic acid make it valuable for various research applications across multiple scientific disciplines.

Chemical Synthesis

In organic chemistry, 7-Methyl-1H-indole-5-carboxylic acid serves as an important building block for synthesizing more complex molecules . The carboxylic acid functionality provides a reactive site for various transformations including esterification, amidation, and reduction reactions. These modifications can lead to the development of compound libraries for structure-activity relationship studies and drug discovery efforts.

Medicinal Chemistry

In the field of medicinal chemistry, this compound has been investigated for its potential therapeutic applications. The indole scaffold is present in numerous pharmaceuticals and bioactive natural products, making derivatives like 7-Methyl-1H-indole-5-carboxylic acid interesting candidates for drug development . The specific substitution pattern may confer selective binding to biological targets, potentially leading to novel therapeutic agents.

Protein Degrader Research

Notably, the methyl ester derivative of this compound is classified under "Protein Degrader Building Blocks," suggesting its application in targeted protein degradation research . This emerging area of drug discovery focuses on designing molecules that can selectively degrade disease-causing proteins, offering a promising approach for previously "undruggable" targets.

Biological Activity

The biological profile of 7-Methyl-1H-indole-5-carboxylic acid encompasses various potential activities that stem from its structural features and ability to interact with biological systems.

Enzyme Interactions

Research suggests that 7-Methyl-1H-indole-5-carboxylic acid may interact with enzymes such as cyclooxygenase-2 (COX-2). This interaction could be relevant for its potential anti-inflammatory properties, as COX-2 is a key enzyme in the inflammatory cascade. The specific binding mode and inhibitory potency would depend on the structural complementarity between the compound and the enzyme's active site.

Comparative Analysis with Similar Compounds

When examined alongside structurally related indole derivatives, 7-Methyl-1H-indole-5-carboxylic acid displays distinctive properties due to its specific substitution pattern. Similar compounds with high structural similarity include:

-

4-Methyl-1H-indole-6-carboxylic acid (CAS: 1545472-15-8) with a similarity score of 0.96

-

Other indole derivatives with various methyl and carboxylic acid positioning, each offering unique biological activity profiles

The position of the methyl group and carboxylic acid on the indole ring significantly influences the compound's biological activity, highlighting the importance of regiochemistry in structure-activity relationships.

Future Research Directions

The exploration of 7-Methyl-1H-indole-5-carboxylic acid's full potential remains an active area of interest. Several promising research directions include:

Structure-Activity Relationship Studies

Systematic modification of the indole scaffold could reveal crucial insights into how structural changes affect biological activity. These studies could focus on varying the position of the methyl group, altering the carboxylic acid functionality, or introducing additional substituents to enhance specific properties.

Therapeutic Development

Further investigation of this compound's interactions with biological targets could uncover novel therapeutic applications. The indole scaffold's prevalence in successful pharmaceuticals suggests that derivatives like 7-Methyl-1H-indole-5-carboxylic acid warrant continued exploration in drug discovery programs.

Synthetic Methodology

Development of efficient synthetic routes to 7-Methyl-1H-indole-5-carboxylic acid and its derivatives could facilitate its broader application in research and industry. Improved access to this building block would support its integration into more complex molecular architectures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume